Cas no 155088-96-3 (1-[3-(1-piperazinyl)phenyl]-Ethanone)

1-[3-(1-Piperazinyl)phenyl]-Ethanone is a versatile organic compound featuring a phenyl ring substituted with a piperazinyl group and an acetyl moiety. This structure imparts significant utility in pharmaceutical and agrochemical synthesis, serving as a key intermediate in the development of bioactive molecules. Its piperazine moiety enhances binding affinity to biological targets, making it valuable for drug discovery, particularly in CNS and receptor modulation applications. The compound exhibits favorable solubility and stability under standard conditions, facilitating its use in diverse reaction schemes. Its well-defined reactivity profile allows for efficient functionalization, enabling precise modifications for tailored applications in medicinal chemistry and material science.
1-[3-(1-piperazinyl)phenyl]-Ethanone structure
155088-96-3 structure
商品名:1-[3-(1-piperazinyl)phenyl]-Ethanone
CAS番号:155088-96-3
MF:C12H16N2O
メガワット:204.26824
MDL:MFCD19315684
CID:1106773
PubChem ID:22031745

1-[3-(1-piperazinyl)phenyl]-Ethanone 化学的及び物理的性質

名前と識別子

    • 1-[3-(1-piperazinyl)phenyl]-Ethanone
    • 1-[3-(1-piperazinyl)phenyl]Ethanone
    • AKOS022343901
    • 1-[3-(piperazin-1-yl)phenyl]ethan-1-one
    • 1-(3-piperazin-1-ylphenyl)ethanone
    • SCHEMBL3453744
    • 155088-96-3
    • OZUAYVYYMFVLEW-UHFFFAOYSA-N
    • 1-(3-Piperazin-1-yl-phenyl)-ethanone
    • DA-29967
    • MDL: MFCD19315684
    • インチ: InChI=1S/C12H16N2O/c1-10(15)11-3-2-4-12(9-11)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3
    • InChIKey: OZUAYVYYMFVLEW-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1=CC(=CC=C1)N2CCNCC2

計算された属性

  • せいみつぶんしりょう: 204.12638
  • どういたいしつりょう: 204.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • PSA: 32.34

1-[3-(1-piperazinyl)phenyl]-Ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D522579-5g
1-[3-(1-PIPERAZINYL)PHENYL]ETHANONE
155088-96-3 95%
5g
$1280 2025-02-25
eNovation Chemicals LLC
D522579-1g
1-[3-(1-PIPERAZINYL)PHENYL]ETHANONE
155088-96-3 95%
1g
$680 2025-02-25
eNovation Chemicals LLC
D522579-1g
1-[3-(1-PIPERAZINYL)PHENYL]ETHANONE
155088-96-3 95%
1g
$680 2025-03-03
eNovation Chemicals LLC
D522579-1g
1-[3-(1-PIPERAZINYL)PHENYL]ETHANONE
155088-96-3 95%
1g
$680 2024-08-03
eNovation Chemicals LLC
D522579-5g
1-[3-(1-PIPERAZINYL)PHENYL]ETHANONE
155088-96-3 95%
5g
$1280 2024-08-03
eNovation Chemicals LLC
D522579-5g
1-[3-(1-PIPERAZINYL)PHENYL]ETHANONE
155088-96-3 95%
5g
$1280 2025-03-03

1-[3-(1-piperazinyl)phenyl]-Ethanone 関連文献

1-[3-(1-piperazinyl)phenyl]-Ethanoneに関する追加情報

Comprehensive Overview of 1-[3-(1-piperazinyl)phenyl]-Ethanone (CAS No. 155088-96-3): Properties, Applications, and Research Insights

1-[3-(1-piperazinyl)phenyl]-Ethanone, identified by its CAS number 155088-96-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its piperazine and phenyl functional groups, exhibits unique chemical properties that make it valuable in various scientific applications. Researchers and industry professionals often search for terms like "synthesis of 1-[3-(1-piperazinyl)phenyl]-Ethanone", "CAS 155088-96-3 applications", and "piperazine derivatives in drug development", reflecting its relevance in modern chemistry.

The molecular structure of 1-[3-(1-piperazinyl)phenyl]-Ethanone combines a ketone group with a piperazine moiety, which is known for its versatility in medicinal chemistry. This structural feature aligns with current trends in drug discovery, where heterocyclic compounds are increasingly explored for their potential therapeutic effects. Recent studies highlight its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic disorders. Keywords such as "piperazine-based drug candidates" and "CAS 155088-96-3 solubility" are frequently queried, underscoring the compound's practical significance.

From a synthetic perspective, 1-[3-(1-piperazinyl)phenyl]-Ethanone is typically prepared through multistep organic reactions, including amidation and aromatic substitution. Its purity and stability are critical for laboratory use, prompting searches for "analytical methods for CAS 155088-96-3" and "storage conditions of piperazine derivatives". The compound's melting point, solubility profile, and spectroscopic data (e.g., NMR, IR) are well-documented, aiding researchers in quality control and characterization.

In the context of green chemistry, 1-[3-(1-piperazinyl)phenyl]-Ethanone has been evaluated for its environmental impact, with efforts focused on optimizing sustainable synthesis routes. This aligns with global interest in eco-friendly chemical processes, as evidenced by search trends like "green synthesis of piperazine compounds". Additionally, its potential applications in material science, such as polymer modification, are emerging areas of exploration.

Safety and regulatory compliance are paramount when handling 1-[3-(1-piperazinyl)phenyl]-Ethanone. While not classified as hazardous under standard guidelines, proper laboratory practices must be followed. Queries such as "CAS 155088-96-3 safety data sheet" and "piperazine derivative handling precautions" reflect user concerns about workplace safety. The compound's toxicological profile remains under study, with ongoing research to clarify its biocompatibility.

In summary, 1-[3-(1-piperazinyl)phenyl]-Ethanone (CAS 155088-96-3) represents a multifaceted compound with broad utility in pharmaceutical research, organic synthesis, and material innovation. Its alignment with trending topics like drug design and sustainable chemistry ensures continued relevance in scientific discourse. For further details, researchers often seek "suppliers of CAS 155088-96-3" or "recent publications on piperazine ketones", highlighting the dynamic interest in this chemical entity.

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